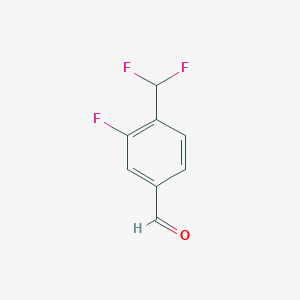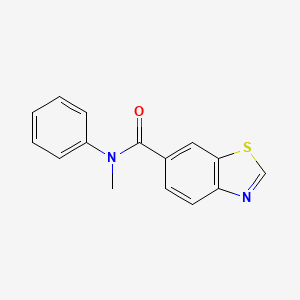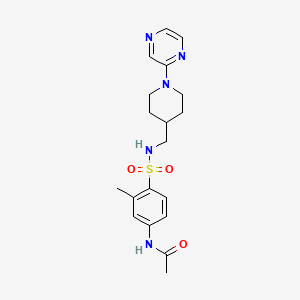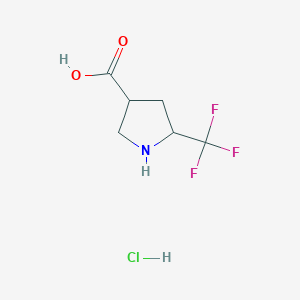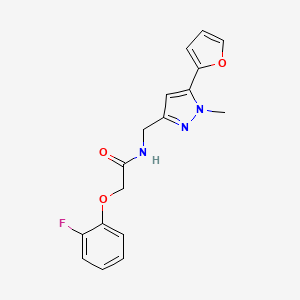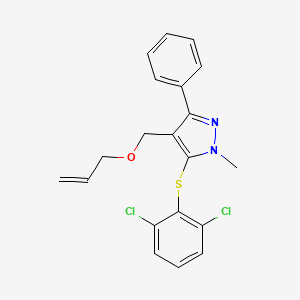
5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is a synthetic organic compound with the molecular formula C20H18Cl2N2OS and a molecular weight of 405.34 g/mol This compound features a pyrazole ring substituted with various functional groups, including a dichlorophenylsulfanyl group, a methyl group, a phenyl group, and a prop-2-enoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Introduction of the phenyl group: This step involves the substitution of a phenyl group onto the pyrazole ring, often through a Friedel-Crafts acylation reaction.
Attachment of the dichlorophenylsulfanyl group: This can be done via a nucleophilic substitution reaction where a dichlorophenylsulfanyl chloride reacts with the pyrazole intermediate.
Addition of the prop-2-enoxymethyl group: This step involves the reaction of the pyrazole intermediate with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole
- 5-(2,4-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole
Uniqueness
5-(2,6-Dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is unique due to the specific positioning of the dichlorophenylsulfanyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, potentially leading to unique applications and effects compared to similar compounds.
Eigenschaften
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2OS/c1-3-12-25-13-15-18(14-8-5-4-6-9-14)23-24(2)20(15)26-19-16(21)10-7-11-17(19)22/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWCMQFSRJZTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC=C)SC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,2-benzoxazol-3-yl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B2781497.png)
![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)
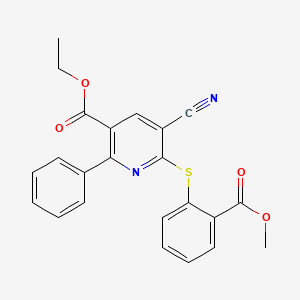
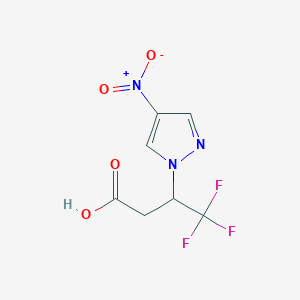
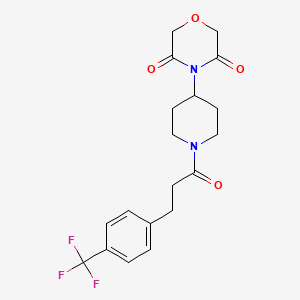
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781502.png)
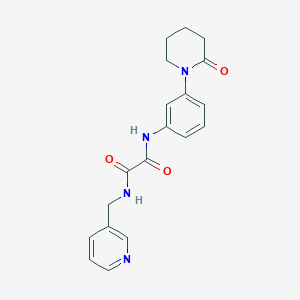
![4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2781507.png)
